PEG1 Spacer: Minimized Steric Hindrance in PROTAC
Boc-HyNic-PEG1-mal incorporates a single ethylene oxide unit (PEG1), yielding a molecular weight of 419.43 Da and a calculated spacer length of approximately 4.4 Å (based on bond lengths) . In contrast, longer PEG variants such as Boc-HyNic-PEG2-mal (two EO units, ~463 Da, ~8.8 Å) and Boc-HyNic-PEG4-mal (four EO units, ~507 Da, ~17.6 Å) exhibit progressively extended spacers . Studies on PROTAC linker design indicate that spacer length directly modulates ternary complex stability and degradation efficiency; excessively long linkers (≥ PEG4) can reduce cellular permeability and increase the entropic penalty of complex formation, while very short linkers may restrict the conformational sampling required for productive E3 ligase-target protein engagement [1]. The PEG1 spacer represents a minimal hydrophilic extension that preserves aqueous solubility without introducing unnecessary steric bulk.
PEG2: ~8.8 Å
PEG4: ~17.6 Å
| Evidence Dimension | Spacer length (approximate end-to-end distance) |
|---|---|
| Target Compound Data | ~4.4 Å (PEG1, MW 419.43) |
| Comparator Or Baseline | Boc-HyNic-PEG2-mal: ~8.8 Å, MW ~463; Boc-HyNic-PEG4-mal: ~17.6 Å, MW ~507 |
| Quantified Difference | PEG1 is 50% shorter than PEG2 and 75% shorter than PEG4 |
| Conditions | Calculated based on bond lengths in the fully extended conformation; PROTAC ternary complex formation assays in cellular context |
Why This Matters
Selecting a linker with the appropriate spacer length is critical for achieving optimal degradation efficiency in PROTAC development; the PEG1 variant provides a compact, hydrophilic tether suitable when minimal perturbation of ligand orientation is required.
- [1] BOC Sciences. PEG Linkers for PROTAC Design: Boosting Solubility and Flexibility in Drug Discovery. View Source
